1-(4-Methoxybenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact process would depend on the starting materials and the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a ring system. The exact structure would depend on the specific arrangement of these groups in the molecule .
Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, depending on the conditions. The nitrile group could undergo hydrolysis to form a carboxylic acid. The methoxy group could potentially be cleaved to form a phenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, its solubility in various solvents, and its melting and boiling points .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-17-9-7-15(8-10-17)14-22-12-11-18(19(13-21)20(22)23)16-5-3-2-4-6-16/h2-12H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZQBGUKZVQQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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